N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide
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Overview
Description
N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide, commonly referred to as FPPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPPP belongs to a class of compounds known as piperidinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of FPPP is not fully understood, but it is believed to act on the opioid and dopamine receptors in the brain. FPPP has been shown to exhibit both agonist and antagonist effects on these receptors, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
FPPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anti-cancer properties. Additionally, FPPP has been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of FPPP is its ability to exhibit both agonist and antagonist effects on the opioid and dopamine receptors. This makes it a useful tool for studying the mechanisms of these receptors in the brain. However, one limitation of FPPP is its potential for toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the study of FPPP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, FPPP may have potential as a novel analgesic or anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of FPPP.
Synthesis Methods
The synthesis of FPPP involves the reaction of 4'-fluoro-3-biphenylcarboxylic acid with 3-(2-pyridinyl)propanoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to yield FPPP.
Scientific Research Applications
FPPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. Additionally, FPPP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(3-pyridin-2-ylpropanoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O2/c27-22-11-9-19(10-12-22)20-5-3-8-24(17-20)29-26(32)21-6-4-16-30(18-21)25(31)14-13-23-7-1-2-15-28-23/h1-3,5,7-12,15,17,21H,4,6,13-14,16,18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZBJQUURRMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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